molecular formula C21H21N3O3 B1243138 Spirotryprostatin B

Spirotryprostatin B

Cat. No. B1243138
M. Wt: 363.4 g/mol
InChI Key: IWUYVKKHPNFWJG-WJPUGNRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spirotryprostatin B is a natural product found in Aspergillus fumigatus with data available.

Scientific Research Applications

Total Synthesis and Chemical Studies

  • Synthesis Approaches : The total synthesis of spirotryprostatin B has been a focus of several studies. Marti and Carreira (2005) detailed a synthesis approach involving MgI2-mediated ring-expansion and Julia-Kocieński olefination, which is pivotal for analog synthesis and structure-activity relationships (Marti & Carreira, 2005). Similarly, Trost and Stiles (2007) used a palladium-catalyzed prenylation to construct the quaternary C3 stereocenter, illustrating the method's efficiency and broad applicability (Trost & Stiles, 2007).

  • Stereoselective Synthesis : The asymmetric synthesis of spirotryprostatin A, which shares structural similarities with spirotryprostatin B, involves complex stereochemical control. Kitahara, Shimokawa, and Fukuyama (2014) achieved this by employing an intramolecular Heck reaction, highlighting the unique characteristics of the cyclo-(Pro–Pro) diketopiperazine moiety (Kitahara, Shimokawa, & Fukuyama, 2014).

Biosynthesis and Biological Activity

  • Mechanism of Spiro-Carbon Formation : Understanding spiro-carbon biosynthesis is crucial due to the biological activities of spirotryprostatins. Tsunematsu et al. (2013) studied spiro-ring formation in spirotryprostatin A and B, revealing the role of FqzB and FtmG enzymes and highlighting pathway crosstalk in natural product biosynthesis (Tsunematsu et al., 2013).

  • Antibacterial Activity : Shi et al. (2015) isolated spirotryprostatin B from Aspergillus fumigatus and found that it, along with other related compounds, showed potential antibacterial activity, indicating its potential in medical applications (Shi et al., 2015).

Structural Analysis and Analog Synthesis

  • Analog Synthesis and Evaluation : Ma et al. (2017) designed and synthesized spiro-indolyl diketopiperazine structural class compounds based on spirotryprostatin A structure. These compounds showed selective antibacterial activity, underlining the importance of structure-activity relationships (Ma et al., 2017).

properties

Product Name

Spirotryprostatin B

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

(5S,6S,9S)-6-(2-methylprop-1-enyl)spiro[1,7-diazatricyclo[7.3.0.03,7]dodec-3-ene-5,3'-1H-indole]-2,2',8-trione

InChI

InChI=1S/C21H21N3O3/c1-12(2)10-17-21(13-6-3-4-7-14(13)22-20(21)27)11-16-18(25)23-9-5-8-15(23)19(26)24(16)17/h3-4,6-7,10-11,15,17H,5,8-9H2,1-2H3,(H,22,27)/t15-,17-,21-/m0/s1

InChI Key

IWUYVKKHPNFWJG-WJPUGNRLSA-N

Isomeric SMILES

CC(=C[C@H]1[C@]2(C=C3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5NC2=O)C

Canonical SMILES

CC(=CC1C2(C=C3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5NC2=O)C

synonyms

spirotryprostatin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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